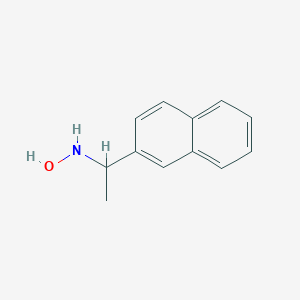

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

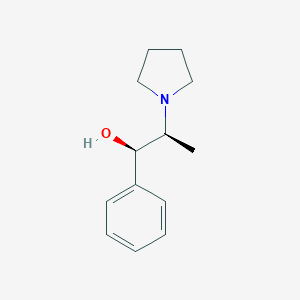

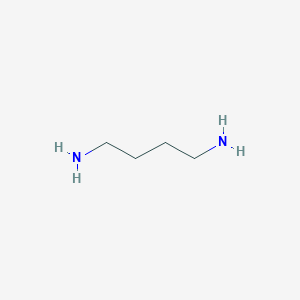

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is a chemical compound with the CAS Number: 111525-02-1 . Its IUPAC name is 2-[1-(hydroxyamino)ethyl]naphthalene . The molecular weight of this compound is 187.24 .

Molecular Structure Analysis

The molecular formula of “N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is C12H13NO . The InChI code for this compound is 1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 .Physical And Chemical Properties Analysis

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” has a molecular weight of 187.24 .Applications De Recherche Scientifique

Chemical Properties and Manufacturing

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is a chemical compound with the CAS Number: 111525-02-1 and a molecular weight of 187.24 .

Use in Synthesis of Push-Pull Molecules

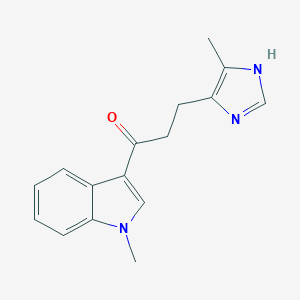

This compound is used in the synthesis of naphthalene-based push-pull molecules with a heteroaromatic electron acceptor . These molecules, such as 2-(1-(6-((2-(fluoro)ethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile (FDDNP), show interesting optical properties like solvatochromism .

Potential Application in Alzheimer’s Research

The push-pull molecules synthesized using “N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” have the potential to label protein aggregates formed in the brain of patients suffering from neurodegenerative diseases like Alzheimer’s . Researchers are looking for FDDNP analogs that show better specificity for tau protein aggregates, which are characteristic for neurodegeneration caused by repetitive mild trauma .

Use in Synthesis of Antimicrobial Compounds

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” may be used in the synthesis of antimicrobial compounds . These compounds have shown in vitro antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) and S. aureus ATCC 29213 .

Use in Synthesis of Novel Isoindolinone Antioxidants

This compound is used in the synthesis of novel isoindolinone antioxidants . These antioxidants are derived from the ascomycete Daldinia concentrica .

Use in Chemical and Biological Sciences

“N-(1-Naphthalen-2-yl-ethyl)hydroxylamine” is used in various fields of chemical and biological sciences . The reaction involving this compound is practical and has many catalytic systems developed and studied .

Safety and Hazards

Propriétés

IUPAC Name |

N-(1-naphthalen-2-ylethyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13-14H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXGFKZGWPEIDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2C=C1)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90443689 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-Naphthalen-2-yl-ethyl)hydroxylamine | |

CAS RN |

111525-02-1 |

Source

|

| Record name | N-Hydroxy-1-(naphthalen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90443689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)

![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)

![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)

![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)

![2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene](/img/structure/B46691.png)